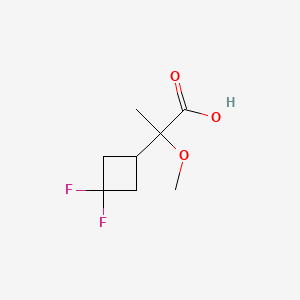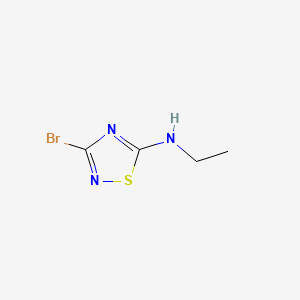![molecular formula C14H23NO4 B6609598 rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid CAS No. 2866306-05-8](/img/structure/B6609598.png)
rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid is an interesting molecule that falls under the class of substituted pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid can be approached via several synthetic routes. Commonly, the starting materials include cyclopentanone and appropriate nitrogen-containing reagents to form the pyridine ring structure, followed by carboxylation and tert-butoxycarbonyl (Boc) protection. Reaction conditions typically involve:
Temperature: Ambient to reflux
Solvents: Organic solvents like dichloromethane, ethanol, or methanol
Catalysts: Acids or bases depending on the specific step
Industrial Production Methods
On an industrial scale, the synthesis might leverage more efficient processes such as continuous flow chemistry or microwave-assisted synthesis to enhance yield and reduce reaction times. These methods help scale up the production while maintaining the purity and integrity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
This compound can participate in various types of reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Involving reagents such as lithium aluminum hydride
Substitution: Electrophilic or nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines or alkoxides
Common Reagents and Conditions
The common reagents and conditions for these reactions vary. For oxidation, acidic or basic conditions with the oxidizing agent are typical. Reduction might be carried out under inert atmospheres to prevent unwanted side reactions. Substitution reactions often require specific solvents and temperatures tailored to the reactivity of the reagents involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation could yield ketones or carboxylic acids, while substitution might result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid is utilized as an intermediate in the synthesis of more complex molecules. It serves as a building block for designing new compounds with potential bioactivity.
Biology and Medicine
In biology and medicine, the compound's structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Researchers might explore its activity in binding assays, enzyme inhibition studies, or cellular assays to assess its potential therapeutic applications.
Industry
From an industrial perspective, the compound could be employed in the production of polymers, materials science research, or as a precursor for agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid would involve its interaction with molecular targets, potentially including:
Enzymes: Inhibiting or modifying enzyme activity
Receptors: Binding to and modulating receptor function
Pathways: Influencing biochemical pathways through its structural features
Comparación Con Compuestos Similares
Similar compounds include other substituted pyridines and related nitrogen-containing heterocycles. Each has unique properties based on their specific substituents and ring structures. Examples of similar compounds:
Piperidine derivatives
Quinoline derivatives
Isoquinoline derivatives
The uniqueness of rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid lies in its specific substitution pattern and the presence of the tert-butoxycarbonyl group, which can influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
(4aS,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-7-10(12(16)17)9-5-4-6-11(9)15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10?,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRKCKQGAQBCRU-JRUYECLLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@H]2[C@@H]1CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate](/img/structure/B6609518.png)
![3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B6609523.png)
![4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid](/img/structure/B6609529.png)

![rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid, endo](/img/structure/B6609537.png)

![2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B6609553.png)
![methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride](/img/structure/B6609554.png)



![rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate](/img/structure/B6609609.png)


